3-(4-Methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide is a synthetic compound studied for its interactions with the dopamine transporter (DAT) []. DAT is a protein responsible for regulating dopamine levels in the brain, and its dysfunction is implicated in several neurological and psychiatric disorders. This compound belongs to a novel series of putative allosteric DAT inhibitors, meaning it might bind to a site on DAT different from the dopamine binding site and modify the transporter's activity. Despite its potential therapeutic interest, the in vivo effects and detailed pharmacological properties of this compound remain largely unknown [].
Although categorized as a putative allosteric DAT inhibitor [], the precise mechanism of action of 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide remains unclear. Research suggests that instead of directly inhibiting DAT like cocaine or GBR-12935, this compound may act through a different pathway. It was observed to decrease dopamine levels in the nucleus accumbens (NAc) and block cocaine-induced increases in NAc dopamine, contradicting its purported DAT inhibition properties []. Further investigation is needed to elucidate its interaction with DAT and potential off-target effects.
The primary application of 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide in scientific research is as a tool to investigate the complex mechanisms of DAT regulation and its role in neuropsychiatric disorders []. While preliminary findings suggest this compound might not possess the abuse-related effects seen with cocaine, its ability to attenuate cocaine-induced changes in dopamine levels highlights its potential as a starting point for developing novel pharmacotherapies targeting DAT dysfunction [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2